molecular formula C22H21BrN4O3S B10904896 ethyl (2E)-5-(4-bromophenyl)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-(4-bromophenyl)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10904896
M. Wt: 501.4 g/mol
InChI Key: ALNUFHZRPQPTGB-SFQUDFHCSA-N
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Description

ETHYL 5-(4-BROMOPHENYL)-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(4-BROMOPHENYL)-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of the bromophenyl and pyrazolyl groups through various coupling reactions. Common reagents used in these steps include bromine, ethyl pyrazole, and methylidene derivatives.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(4-BROMOPHENYL)-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Halogen substitution reactions are common, especially involving the bromophenyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-(4-BROMOPHENYL)-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-(4-CHLOROPHENYL)-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • ETHYL 5-(4-FLUOROPHENYL)-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 5-(4-BROMOPHENYL)-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C22H21BrN4O3S

Molecular Weight

501.4 g/mol

IUPAC Name

ethyl (2E)-5-(4-bromophenyl)-2-[(2-ethylpyrazol-3-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H21BrN4O3S/c1-4-26-16(10-11-24-26)12-17-20(28)27-19(14-6-8-15(23)9-7-14)18(21(29)30-5-2)13(3)25-22(27)31-17/h6-12,19H,4-5H2,1-3H3/b17-12+

InChI Key

ALNUFHZRPQPTGB-SFQUDFHCSA-N

Isomeric SMILES

CCN1C(=CC=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)Br

Canonical SMILES

CCN1C(=CC=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)Br

Origin of Product

United States

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